2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H10O2 It is a derivative of biphenyl, where a hydroxyl group is attached to one of the phenyl rings, and an aldehyde group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.
Industrial Production Methods
The industrial production of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes using readily available raw materials, minimizing toxic reagents, and optimizing reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 2-Hydroxy-[1,1’-biphenyl]-3-methanol
- 2-Hydroxy-[1,1’-biphenyl]-3-nitrobenzene
Uniqueness
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-hydroxy-3-phenylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDTCFKUJZPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443706 | |
Record name | 2-FORMYL-6-PHENYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14562-10-8 | |
Record name | 2-FORMYL-6-PHENYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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